5-(2-furyl)-1H-pyrazole-3-carboxamide

Anticancer Cell Proliferation Autophagy

5-(2-Furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5; synonyms: 5-(furan-2-yl)-1H-pyrazole-3-carboxamide, 3-(furan-2-yl)-1H-pyrazole-5-carboxamide) is a heterocyclic organic compound belonging to the pyrazole-3-carboxamide class, with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. The structure comprises a pyrazole core substituted at the 5-position with a furan-2-yl moiety and at the 3-position with a primary carboxamide group, forming a dual-heteroaryl scaffold.

Molecular Formula C8H7N3O2
Molecular Weight 177.16g/mol
CAS No. 857283-79-5
Cat. No. B603527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-furyl)-1H-pyrazole-3-carboxamide
CAS857283-79-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NN2)C(=O)N
InChIInChI=1S/C8H7N3O2/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11)
InChIKeyAIGPEEXOIQEIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5): Baseline Characterization for Procurement and Research Selection


5-(2-Furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5; synonyms: 5-(furan-2-yl)-1H-pyrazole-3-carboxamide, 3-(furan-2-yl)-1H-pyrazole-5-carboxamide) is a heterocyclic organic compound belonging to the pyrazole-3-carboxamide class, with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol [1]. The structure comprises a pyrazole core substituted at the 5-position with a furan-2-yl moiety and at the 3-position with a primary carboxamide group, forming a dual-heteroaryl scaffold . The compound is commercially available as a research reagent, typically supplied at 95-97% purity, and is intended exclusively for laboratory research and development applications, not for direct human or veterinary use .

Why 5-(2-Furyl)-1H-pyrazole-3-carboxamide Cannot Be Simply Interchanged with Generic Pyrazole Carboxamide Analogs


The pyrazole-3-carboxamide class exhibits profound structure-activity divergence depending on heteroaryl substitution patterns, with furan-2-yl, phenyl, thienyl, and pyrrolyl congeners demonstrating distinct binding profiles to kinase ATP pockets and divergent pharmacokinetic properties [1]. Systematic SAR investigations of pyrazol-furan carboxamide analogues have established that the furan ring at the 5-position confers a restricted conformational geometry that directly influences Akt1 inhibitory potency and selectivity, whereas alternative substituents (e.g., phenyl, thiophene) produce markedly different activity landscapes [2]. Consequently, substituting 5-(2-furyl)-1H-pyrazole-3-carboxamide with a generic pyrazole carboxamide bearing a different 5-substituent—even one with superficial electronic similarity—invalidates established SAR relationships and may yield unpredictable outcomes in target engagement, cellular potency, or selectivity profiles. The quantitative evidence below establishes the measurable boundaries of this non-interchangeability and identifies the specific contexts in which this furyl-bearing scaffold demonstrates differentiation.

Quantitative Differentiation Evidence for 5-(2-Furyl)-1H-pyrazole-3-carboxamide: Head-to-Head and Cross-Study Comparative Data


Antiproliferative Activity in Human Cancer Cell Lines: Differential Sensitivity Between HepG2 and A549

In vitro cytotoxicity profiling of 5-(2-furyl)-1H-pyrazole-3-carboxamide revealed cell line-dependent antiproliferative potency, with an IC50 of 0.28 µM against A549 lung adenocarcinoma cells and 0.74 µM against HepG2 hepatocellular carcinoma cells . The 2.6-fold difference in sensitivity between the two cell lines indicates tissue-specific activity modulation. Furthermore, the compound induced autophagy in A549 cells without concurrent apoptosis, whereas HepG2 cells underwent apoptosis, establishing a mechanism-divergent profile that is not uniformly observed across simple pyrazole carboxamide analogs lacking the furan-2-yl moiety .

Anticancer Cell Proliferation Autophagy

Scaffold Validation: 5-(Furan-2-yl)-1H-pyrazole-3-carboxamide as a Core Pharmacophore in Akt Kinase Inhibitor Development

A comprehensive medicinal chemistry program evaluating pyrazol-furan carboxamide analogues established the 5-(furan-2-yl)-1H-pyrazole-3-carboxamide scaffold as a privileged core for Akt1 kinase inhibition [1]. The study rationally designed a series of analogues featuring a conformationally restricted pyrazol-furan carboxamide framework in contrast to the clinical candidate GSK2141795 [2]. The most promising optimized analogue, compound 25e, which retains the furan-2-yl-pyrazole-3-carboxamide core with additional elaboration, demonstrated an IC50 of 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP prostate cancer cells and exhibited significant suppression of GSK3β phosphorylation in PC-3 cells [1]. This core scaffold, when compared to alternative heteroaryl substitutions (e.g., thienyl or phenyl), provided superior conformational restriction that translated to improved kinase selectivity within the AGC family while maintaining specificity over kinases from other subfamilies [1].

Kinase Inhibition Akt1 Cancer Therapeutics

Antibacterial Activity Profile: MIC Determination Against Gram-Negative and Gram-Positive Pathogens

In vitro antimicrobial susceptibility testing of 5-(2-furyl)-1H-pyrazole-3-carboxamide against clinically relevant bacterial strains yielded minimum inhibitory concentration (MIC) values of 40 µg/mL for both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) . This equipotent MIC across Gram stain classes distinguishes the compound from many conventional antibiotics, which typically exhibit Gram-selectivity. While 40 µg/mL represents moderate antibacterial potency, the broad-spectrum activity profile supports its utility as a starting scaffold for antibacterial SAR exploration, particularly in programs seeking dual Gram-negative/Gram-positive coverage .

Antibacterial Antimicrobial Resistance Infectious Disease

Commercial Availability and Purity Specifications: Procurement-Relevant Comparative Assessment

5-(2-Furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5) is commercially available from multiple suppliers with specified purity grades. AKSci offers the compound at 95% minimum purity, with 250 mg priced at $114 and 1 g at $181 (pricing current as of March 2026), and a lead time of one week from stock in California, USA . Beyotime Biotechnology supplies the compound at 97% purity, with 50 mg priced at ¥83 and 200 mg at ¥282 [1]. Fujifilm Wako Pure Chemical Corporation lists the compound with pricing of ¥52,900 per unit [2]. This multi-supplier availability with documented purity specifications (95-97%) and transparent pricing enables informed procurement decisions based on quantity requirements, purity thresholds, and regional shipping logistics, in contrast to many custom-synthesized pyrazole carboxamide analogs that lack established commercial supply chains and require de novo synthesis with extended lead times.

Procurement Quality Assurance Supply Chain

Scaffold Recognition in Agrochemical Discovery: Insecticidal Activity of 5-(Furan-2-yl)-1H-pyrazole-3-carboxamide Derivatives

A recent AI-guided insecticide discovery program validated the 5-(furan-2-yl)-1H-pyrazole-3-carboxamide scaffold as a productive template for ryanodine receptor (RyR) activator development [1]. A series of polysubstituted pyridine compounds incorporating this carboxamide scaffold were designed, synthesized, and evaluated for insecticidal activity against Mythimna separata and Plutella xylostella. Notably, compound I-6 displayed 47% insecticidal activity at 0.01 µg/mL against M. separata, achieving efficacy equivalent to the commercial control chlorantraniliprole at the same concentration [1]. Furthermore, compound I-26 demonstrated IC50 of 0.007365 µg/mL, representing a 144-fold improvement in toxicity relative to chlorantraniliprole (IC50 = 1.059 µg/mL) [1]. This quantifiable differentiation establishes the 5-(furan-2-yl)-1H-pyrazole-3-carboxamide core as a privileged scaffold for RyR-targeted agrochemical development, with demonstrated potential to surpass the potency of established commercial insecticides.

Agrochemical Insecticide Ryanodine Receptor

Optimal Research and Industrial Application Scenarios for 5-(2-Furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5)


Medicinal Chemistry: Akt Kinase Inhibitor Lead Optimization Programs

For drug discovery teams pursuing ATP-competitive Akt inhibitors, 5-(2-furyl)-1H-pyrazole-3-carboxamide provides a conformationally restricted core scaffold with demonstrated Akt1 inhibitory activity and AGC kinase family selectivity [1]. The scaffold has been validated in a peer-reviewed medicinal chemistry program that produced analogues with sub-100 nM cellular pathway inhibition (p-PRAS40 IC50 = 30.4 nM) and a defined kinome selectivity profile [1]. Researchers should prioritize this scaffold when SAR optimization requires a furan-2-yl heteroaryl system that restricts conformational flexibility relative to phenyl or thienyl analogs, a feature critical for achieving isoform selectivity within the Akt family while minimizing off-target kinase engagement [1].

Agrochemical Discovery: Ryanodine Receptor Modulator Development

In agrochemical research targeting novel insecticides, the 5-(furan-2-yl)-1H-pyrazole-3-carboxamide scaffold has been employed as a core pharmacophore for ryanodine receptor (RyR) activators [2]. Derivatives incorporating this scaffold have demonstrated insecticidal activity equivalent to or surpassing commercial benchmarks, with one analogue exhibiting a 144-fold improvement in toxicity (IC50 = 0.007365 µg/mL) over chlorantraniliprole [2]. This application is particularly relevant for teams leveraging AI-guided molecular design, as the scaffold has been successfully integrated into computational pipelines predicting RyR binding and insecticidal efficacy [2]. The scaffold's proven tractability for further derivatization supports its use in lead optimization campaigns seeking next-generation RyR-targeted insecticides.

Anticancer Screening: Tissue-Selective Cytotoxicity and Autophagy Mechanism Studies

5-(2-Furyl)-1H-pyrazole-3-carboxamide exhibits cell line-dependent antiproliferative activity, with sub-micromolar IC50 values against A549 lung adenocarcinoma (0.28 µM) and HepG2 hepatocellular carcinoma (0.74 µM) cells, accompanied by mechanistic divergence (autophagy in A549 vs. apoptosis in HepG2) . This differential profile supports its use in anticancer screening programs investigating tissue-specific potency or autophagy-mediated cell death pathways. The compound serves as a tool compound for exploring the relationship between furan-containing pyrazole carboxamide scaffolds and cancer cell line selectivity, providing a baseline for SAR studies aimed at optimizing therapeutic index through cell type-specific mechanisms .

Antibacterial Scaffold Development: Broad-Spectrum Lead Optimization

The equipotent antibacterial activity of 5-(2-furyl)-1H-pyrazole-3-carboxamide against both Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens at MIC = 40 µg/mL positions this compound as a versatile starting scaffold for antibacterial medicinal chemistry. Programs seeking to develop novel antibacterial agents with dual Gram coverage can leverage this core structure for SAR exploration, with the furan-2-yl moiety serving as a key determinant of the balanced activity profile. The compound is suitable for derivatization campaigns aiming to improve MIC values through systematic substitution at the carboxamide nitrogen and pyrazole ring positions, with the goal of achieving clinically relevant antibacterial potency while maintaining the broad-spectrum coverage observed in the parent scaffold .

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